

Application Notes and Protocols for Measuring Kobe2602 Target Engagement in Cells

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the engagement of **Kobe2602** with its cellular target, the Ras family of small GTPases. **Kobe2602** is a small molecule inhibitor that disrupts the interaction between Ras in its active, GTP-bound state and its downstream effectors, most notably c-Raf-1[1]. Verifying and quantifying this target engagement is a critical step in understanding the molecule's mechanism of action and in the development of Ras-targeted therapies.

This document outlines several key experimental approaches to measure **Kobe2602** target engagement in a cellular context, including methods to assess direct binding to Ras and the subsequent impact on downstream signaling pathways.

Summary of Quantitative Data

The following tables summarize the known quantitative parameters of **Kobe2602**.

Table 1: Kobe2602 Binding Affinity and Cellular Activity



Parameter	Value	Target/Cell Line	Assay Type	Reference
Ki	149 ± 55 μM	H-Ras GTP - c- Raf-1	In vitro binding assay	[1]
IC50 (Anchorage- independent growth)	~1.4 μM	H-rasG12V- transformed NIH 3T3	Soft agar colony formation	[1]
IC50 (Anchorage- dependent growth)	~2 μM	H-rasG12V- transformed NIH 3T3	Cell proliferation assay	
IC50	7.51 μΜ	OCUB-M (Breast Cancer)	Cyto60/Resazuri n	[2]
IC50	9.07 μΜ	Hep3B2-1-7 (Liver Cancer)	Cyto60/Resazuri n	[2]
IC50	9.28 μΜ	PCI-38 (Head and Neck Cancer)	Cyto60/Resazuri n	[2]
IC50	9.43 μΜ	HCC1187 (Breast Cancer)	Cyto60/Resazuri n	[2]

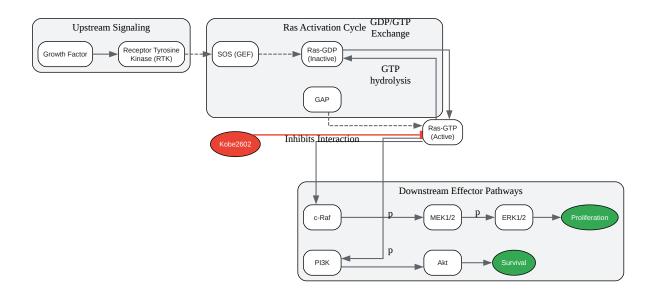
Table 2: Mutation Status of Commonly Used Cell Lines



Cell Line	Cancer Type	KRAS/HRAS Mutation Status	Reference
SW480	Colon Cancer	KRAS G12V	
MIA PaCa-2	Pancreatic Cancer	KRAS G12C	[3]
PANC-1	Pancreatic Cancer	KRAS G12D	[3]
A549	Lung Cancer	KRAS G12S	[4]
HCT116	Colon Cancer	KRAS G13D	[5]
T47D	Breast Cancer	HRAS wild-type	[6]
MCF10A	Breast (non- transformed)	HRAS wild-type	[7]

Signaling Pathway and Experimental Workflow Diagrams

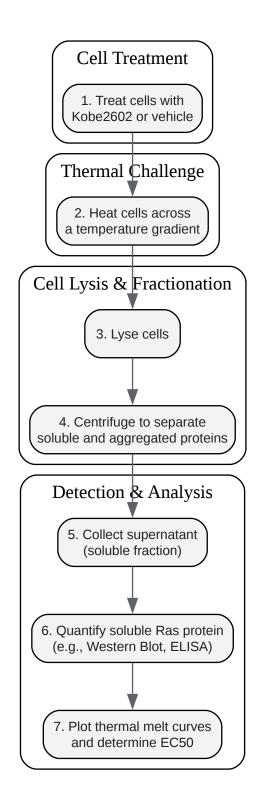




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Kobe2602 inhibits the interaction of active Ras-GTP with its effectors.





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Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols



Co-Immunoprecipitation (Co-IP) to Assess Ras-Raf Interaction

This protocol determines if **Kobe2602** disrupts the interaction between Ras and its effector, c-Raf, in cells.

Materials:

- Cells expressing active Ras (e.g., H-rasG12V-transformed NIH 3T3 cells or cancer cell lines with activating Ras mutations).
- Kobe2602.
- DMSO (vehicle control).
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
- · Anti-Ras antibody (for immunoprecipitation).
- Anti-c-Raf antibody (for Western blotting).
- Anti-pMEK, Anti-pERK, Anti-pAkt antibodies (for downstream analysis).
- Protein A/G magnetic beads.
- SDS-PAGE gels and Western blotting apparatus.

Protocol:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of Kobe2602 (e.g., 0, 2, 10, 20 μM) or DMSO for 1-4 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.



- Incubate the pre-cleared lysate with an anti-Ras antibody overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.
- Washes: Wash the beads 3-5 times with Co-IP Lysis Buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with anti-c-Raf antibody to detect co-immunoprecipitated c-Raf.
 - Probe separate blots of total cell lysates with antibodies against total Ras, total c-Raf,
 pMEK, pERK, and pAkt to assess total protein levels and downstream signaling.

Expected Outcome: A dose-dependent decrease in the amount of c-Raf co-immunoprecipitated with Ras in **Kobe2602**-treated cells compared to the vehicle control, indicating disruption of the Ras-Raf interaction. A corresponding decrease in the phosphorylation of MEK, ERK, and Akt would further validate the on-target effect of **Kobe2602**.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA measures the thermal stabilization of a protein upon ligand binding. This protocol can be used to confirm direct binding of **Kobe2602** to Ras in intact cells.

Materials:

- Cells of interest.
- Kobe2602.
- DMSO.
- PBS supplemented with protease inhibitors.



- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
- PCR thermocycler or heating blocks.
- High-speed centrifuge.
- Anti-Ras antibody.
- · Western blotting or ELISA reagents.

Protocol:

- Cell Treatment: Treat cells with Kobe2602 or DMSO for a specified time (e.g., 1 hour) at 37°C.
- Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lysis: Lyse the cells by freeze-thaw cycles or sonication.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Quantification:
 - Carefully collect the supernatant containing the soluble proteins.
 - Quantify the amount of soluble Ras in each sample using Western blotting or ELISA.
- Data Analysis:
 - Plot the percentage of soluble Ras as a function of temperature for both vehicle- and Kobe2602-treated samples to generate melt curves.
 - For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble Ras against the concentration of Kobe2602 to determine the cellular EC50.



Expected Outcome: In the presence of **Kobe2602**, the Ras protein should be stabilized, resulting in a shift of the melt curve to higher temperatures. This indicates direct binding of **Kobe2602** to Ras in the cellular environment.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that can be adapted to measure the disruption of the Ras-Raf interaction in live cells in real-time.

Materials:

- HEK293T cells (or other suitable cell line).
- Expression vectors for Ras fused to a BRET donor (e.g., NanoLuc luciferase) and c-Raf fused to a BRET acceptor (e.g., HaloTag or a fluorescent protein).
- Transfection reagent.
- Kobe2602.
- BRET substrate (e.g., furimazine for NanoLuc).
- Plate reader capable of measuring BRET signals.

Protocol:

- Transfection: Co-transfect cells with the Ras-donor and Raf-acceptor constructs.
- Cell Plating: Plate the transfected cells into a white, 96-well plate.
- Compound Treatment: Add serial dilutions of **Kobe2602** or vehicle to the wells.
- BRET Measurement:
 - If using a HaloTag acceptor, add the fluorescent ligand and incubate.
 - Add the luciferase substrate.



- Immediately measure the luminescence at the donor and acceptor emission wavelengths.
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio as a function of Kobe2602 concentration to determine the IC50 for the disruption of the Ras-Raf interaction.

Expected Outcome: A high BRET signal in vehicle-treated cells, indicating proximity of Ras and Raf. **Kobe2602** should cause a dose-dependent decrease in the BRET signal as it disrupts the interaction, separating the donor and acceptor molecules.

These protocols provide a robust framework for assessing the cellular target engagement of **Kobe2602**. Researchers should optimize parameters such as cell type, compound concentration, and incubation times for their specific experimental systems.

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